molecular formula C12H16FNS B13312510 N-[(3-fluorophenyl)methyl]thian-4-amine

N-[(3-fluorophenyl)methyl]thian-4-amine

Cat. No.: B13312510
M. Wt: 225.33 g/mol
InChI Key: GREIQDVABDJOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Fluorophenyl)methyl]thian-4-amine is a substituted thiane derivative featuring a six-membered sulfur-containing ring (thiane) with an amine group at the 4-position and a 3-fluorobenzyl substituent. Thiane derivatives are of interest in medicinal chemistry due to their ability to modulate electronic and steric profiles, which can influence bioavailability, metabolic stability, and target binding.

Properties

Molecular Formula

C12H16FNS

Molecular Weight

225.33 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]thian-4-amine

InChI

InChI=1S/C12H16FNS/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12/h1-3,8,12,14H,4-7,9H2

InChI Key

GREIQDVABDJOLJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NCC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
N-[(3-Fluorophenyl)methyl]thian-4-amine Thiane 3-Fluorobenzyl ~257.3 (estimated) High polarity, metabolic stability
N-[(3-Bromophenyl)methyl]thian-4-amine Thiane 3-Bromobenzyl 286.23 Increased lipophilicity
N-(3-Chloro-4-fluorophenyl)thian-3-amine Thiane 3-Cl, 4-F-phenyl Dual halogenation effects
N-(3-Chloro-2-methylphenyl)-thiazol-2-amine Thiazole 4-Fluorophenyl, 3-Cl-2-Me-phenyl Antibacterial activity
Lapatinib Quinazoline 3-Fluorobenzyloxy, chlorophenyl 581.06 Kinase inhibition (EGFR/Her2)

Biological Activity

N-[(3-fluorophenyl)methyl]thian-4-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₈FNS, with a molecular weight of approximately 185.23 g/mol. The compound features a thian (five-membered ring containing sulfur) and a substituted aniline moiety. The presence of a fluorine atom and a methyl group on the phenyl ring significantly influences its chemical properties and biological activities.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. Preliminary findings suggest that it may inhibit certain enzymes or act as a receptor antagonist, potentially contributing to its therapeutic effects in various biological systems.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Compounds with similar thian structures have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Efficacy

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Antiproliferative Effects

A study on fluorinated derivatives indicated that compounds similar to this compound exhibited potent antiproliferative effects without a biphasic dose-response relationship, suggesting a predictable therapeutic window for potential chemotherapeutic applications.

Enzyme Interaction Studies

Molecular docking studies have shown that this compound interacts favorably with active sites on target enzymes, indicating its potential as a lead compound in the development of new inhibitors for therapeutic use.

Case Studies

  • Antiproliferative Effects : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines, suggesting its potential utility in cancer therapy.
  • Enzyme Inhibition : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival, highlighting its role as a potential therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.